molecular formula C10H13N B098487 4-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 19343-78-3

4-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B098487
CAS RN: 19343-78-3
M. Wt: 147.22 g/mol
InChI Key: OXNZWCYNCDWCJA-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is a nitrogen heterocycle known for its presence in a variety of pharmacologically active compounds. The tetrahydroquinoline core is a common structural feature in many natural products and has been the subject of extensive research due to its relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives has been achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives with high cis selectivity . Another method utilizes a molecular iodine-catalyzed domino reaction of anilines with cyclic enol ethers, which may proceed through an aza-Diels–Alder process . Additionally, a one-pot three-component imino Diels–Alder reaction catalyzed by Cu(OTf)2 has been used for the synthesis of 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, the X-ray powder diffraction pattern of a 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivative revealed that it crystallizes in an orthorhombic system with specific unit-cell parameters . The stereochemistry of tetrahydroquinolines has also been explored, with the synthesis of derivatives containing two quaternary stereogenic centers, achieving excellent enantiomeric excess and diastereomeric ratios .

Chemical Reactions Analysis

The chemical reactivity of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives includes the ability to undergo various transformations. For example, the chirality at the quaternary C4 atom of 4-aminotetrahydroquinoline products can undergo stereoselective inversion, allowing for further functionalization with a range of nucleophiles . Additionally, the synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids and their subsequent transformations into enantiomerically pure 1-substituted tetrahydroisoquinolines demonstrate the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's conformational preferences, as evidenced by the intramolecular weak hydrogen bond observed in 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives . The diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters also highlights the influence of stereochemistry on the physical properties of these compounds .

Scientific Research Applications

Neurological Research

4-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives have been studied in the context of neurological diseases. Notably, compounds like 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) were identified in human brains, with TIQ levels markedly increased in parkinsonian brains, suggesting a potential role as an endogenous neurotoxin in Parkinson's disease (Niwa et al., 1987).

Pharmaceutical and Agrochemical Synthesis

Tetrahydroquinolines, including 4-Methyl-1,2,3,4-tetrahydroquinoline, are key structural elements in many natural products and have broad commercial applications. Their presence in optically pure forms is necessary in the synthesis of bioactive alkaloids and antibacterial drugs (Wang et al., 2009). They also have significant roles in therapeutics, including anticancer and central nervous system (CNS) activities, and are explored for their potential in infectious diseases like malaria and HIV (Singh & Shah, 2017).

Chemical Analysis and Synthesis

The mass spectra and structural analysis of tetrahydroquinolines, including 4-Methyl-1,2,3,4-tetrahydroquinoline, have been studied for understanding their chemical properties and fragmentation mechanisms (Draper & Maclean, 1968). Advances in their synthesis and application in medicinal chemistry and dye industries have been reviewed, highlighting the development of atom-economic methods and enantiomerically pure derivatives (Guobao, 2012).

Antifungal Properties

Some derivatives of 4-Methyl-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their antifungal properties, demonstrating effectiveness against certain fungi (Bohórquez et al., 2015).

Antibiotic Research

A derivative of 4-Methyl-1,2,3,4-tetrahydroquinoline, known as helquinoline, was identified as a new antibiotic with activity against bacteria and fungi (Asolkar et al., 2004).

Crystallography

Studies in crystallography have focused on the structure of substituted tetrahydroquinolines, including 4-Methyl derivatives, to understand their molecular configurations (Albov et al., 2004).

Organic Analysis

In organic analysis, 1-methyl-1,2,3,4-tetrahydroquinoline has been proposed as a solvent for determining active hydrogen in highly insoluble organic compounds (Perold & Snyman, 1958).

Catalysis

Research has also explored the use of 2-methyl-1,2,3,4-tetrahydroquinoline in catalysis, particularly in reversible dehydrogenation-hydrogenation processes, which can be potentially used in hydrogen-storage systems (Manas et al., 2015).

Medicinal Chemistry

4-Methyl-1,2,3,4-tetrahydroquinoline derivatives have been identified as important in medicinal chemistry for their pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties (Sabale et al., 2013).

Pesticidal Activity

Some tetrahydroquinoline derivatives exhibit pesticidal activities, particularly as fungicides, highlighting their potential in agricultural applications (Kuznetsov et al., 1995).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing when handling 4-Methyl-1,2,3,4-tetrahydroquinoline . It is also advised to avoid ingestion and inhalation .

Future Directions

The future directions in the research of 4-Methyl-1,2,3,4-tetrahydroquinoline could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .

properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNZWCYNCDWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864885
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,4-tetrahydroquinoline

CAS RN

19343-78-3
Record name 4-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19343-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4-methylquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
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Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-4-methylquinoline
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Record name 1,2,3,4-TETRAHYDRO-4-METHYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
PM Draper, DB MacLean - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The mass spectra of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline have been recorded. The spectra of the 1-d 1 , 2,2-d 2 , 3,3-d 2 , and 4,4-d 2 analogues of 1,2,3,4-…
Number of citations: 26 cdnsciencepub.com
TA Crabb, SL Soilleux - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
Incubation of N-benzoyl and N-(p-toluoyl)indoline with Cunninghamella elegans resulted in reductive cleavage with the formation of indoline and the corresponding benzyl alcohol. N-…
Number of citations: 20 pubs.rsc.org
V Sridharan, C Avendano, JC Menéndez - Tetrahedron, 2007 - Elsevier
The CAN-catalyzed reaction between anilines and vinyl ethers at room temperature provides a convenient and efficient access to 4-alkoxy-2-methyl-1,2,3,4-tetrahydroquinolines. This …
Number of citations: 82 www.sciencedirect.com
TA Crabb, SL Soilleux - Tetrahedron, 1986 - Elsevier
Incubation of 1,2,6,7-tetrahydropyrido[3,2,1-i,j ]quinolin-3(5H )-one with C. elegans resulted in oxidation at the C-7 benzylic position, whereas 1-methyl-1,2,6,7-tetrahydropyrido[3,2,1-i,j ]…
Number of citations: 11 www.sciencedirect.com
T KOYAMA, T HIROTA, C BASHOU… - Chemical and …, 1977 - jstage.jst.go.jp
Reactions of pyridines and condensed pyridines having active methyl group with formamide were described. 2-or 4-methylpyridine (I, IV) gave 5-(2-or 4-pyridyl)-pyrimidine (II, V). 2-or 4-…
Number of citations: 10 www.jstage.jst.go.jp
小山鷹二, 廣田喬, 馬生千鶴子, 難波哲人… - Chemical and …, 1977 - jlc.jst.go.jp
Reactions of pyridines and condensed pyridines having active methyl group with formamide were described. 2- or 4-methylpyridine (I, IV) gave 5-(2- or 4-pyridyl)-pyrimidine (II, V). 2- or 4…
Number of citations: 2 jlc.jst.go.jp
IE Balaban - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… found to yield very small quantities of dl-6-amino-4-methyl1 : 2 : 3 : 4-tetrahydroquinoline (isolated as dipicrate) on reduction with these reagents or with tin and hydrocliloric acid. Since …
Number of citations: 4 pubs.rsc.org
H Guo, H Li, X Cao, Z Wang, Q Zhang… - Green Processing and …, 2020 - degruyter.com
N-Hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines were synthesized by the reaction of 2-(phenylamino)ethanol with unsaturated ketone catalyzed by acidic ionic liquid N-methyl-2-…
Number of citations: 2 www.degruyter.com
SI Murahashi, Y Imada, Y Hirai - Tetrahedron letters, 1987 - Elsevier
Quinolines and isoquinolines are hydrogenated selectively in the nitrogen-containing ring by means of carbon monoxide and water in the presence of catalytic amount of rhodium …
Number of citations: 54 www.sciencedirect.com
W Zhou, Q Tao, X Cao, J Qian, J Xu, M He, Q Chen… - Journal of …, 2018 - Elsevier
NiMn layered hydroxide compounds have been found to be efficient catalysts for the oxidative dehydrogenation of N-heterocycles by molecular oxygen under mild conditions. Various …
Number of citations: 39 www.sciencedirect.com

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